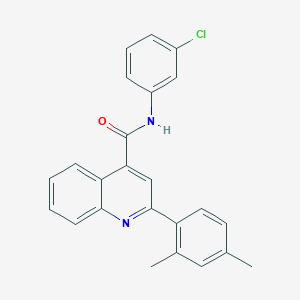

N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14698186

Molecular Formula: C24H19ClN2O

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H19ClN2O |

|---|---|

| Molecular Weight | 386.9 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |

| Standard InChI | InChI=1S/C24H19ClN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28) |

| Standard InChI Key | BRMZHJAIDGMPCO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)C |

Introduction

N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound featuring a quinoline core, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound specifically includes a 3-chlorophenyl group and a 2,4-dimethylphenyl moiety attached to the quinoline ring, along with a carboxamide functional group. The presence of these substituents can significantly influence its chemical reactivity and biological properties.

Synthesis

The synthesis of N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach includes:

-

Formation of the Quinoline Core: This can be achieved through methods like the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

-

Introduction of the Chlorophenyl Group: This can be done via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

-

Introduction of the Dimethylphenyl Group: This step may involve further substitution reactions to introduce the 2,4-dimethylphenyl moiety.

Biological Activities and Applications

N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide and similar quinoline derivatives have been explored for various biological activities:

-

Antimicrobial and Anticancer Properties: Quinoline derivatives are known for their potential antimicrobial and anticancer activities, often attributed to their ability to interact with DNA or inhibit specific enzymes.

-

Antimalarial Activity: Some quinoline compounds have shown efficacy against malaria parasites, acting through novel mechanisms such as inhibiting protein synthesis.

-

Fluorescent Probes: The quinoline core can also be utilized in the development of fluorescent probes for biological imaging.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Chlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide | 3-Chlorophenyl and 2,4-dimethylphenyl groups | Potential for diverse biological interactions due to its unique substitution pattern. |

| N-(2,3-Dichlorophenyl)-2-(2,4-dimethylphenyl)quinoline-4-carboxamide | Dichlorophenyl group | Enhanced lipophilicity and reactivity compared to monochloro analogs. |

| N-(3-Chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | 3-Chlorophenyl and 3,4-dimethoxyphenyl groups | Different steric effects and potential for altered biological activity due to methoxy substituents. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume